5-Benzyloxy-N,N-dimethyltryptamine oxalate is synthesized from tryptamine, a naturally occurring compound found in various plants and animals. Its classification falls under psychoactive compounds due to its structural similarities with other tryptamines, which are known for their effects on serotonin receptors in the brain .
The synthesis of 5-Benzyloxy-N,N-dimethyltryptamine oxalate typically involves several key steps:
The molecular structure of 5-Benzyloxy-N,N-dimethyltryptamine oxalate features:
The presence of the benzyloxy group enhances lipophilicity, potentially affecting receptor binding affinities and pharmacokinetics .
5-Benzyloxy-N,N-dimethyltryptamine oxalate can undergo various chemical reactions:
The mechanism of action for 5-Benzyloxy-N,N-dimethyltryptamine oxalate is primarily linked to its interaction with serotonin receptors, particularly the 5-HT2A receptor subtype. This interaction is thought to mediate its psychoactive effects.
5-Benzyloxy-N,N-dimethyltryptamine oxalate has several applications across different fields:
5-Benzyloxy-N,N-dimethyltryptamine oxalate is a synthetic tryptamine derivative structurally characterized by a three-part framework: an indole ring system, a dimethylaminoethyl side chain at the 3-position, and a benzyloxy substituent at the 5-position of the indole nucleus. Its oxalate salt form enhances stability and crystallinity. The systematic IUPAC name is dimethyl-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]azanium; oxalate, reflecting the quaternary ammonium center and oxalate counterion [6] [8].
This compound belongs to the N,N-dialkylated tryptamine class, distinguished from endogenous N,N-dimethyltryptamine (DMT) by the 5-benzyloxy modification. The benzyloxy group introduces steric bulk and lipophilicity, altering electronic properties of the indole ring. This is quantified by a calculated partition coefficient (log P) of ~2.38, significantly higher than DMT (log P ~1.61), suggesting enhanced membrane permeability [6] [8].
Table 1: Molecular Properties of 5-Benzyloxy-N,N-dimethyltryptamine Oxalate
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₂N₂O·C₂H₂O₄ (C₂₁H₂₄N₂O₅) |
Molecular Weight | 384.4 g/mol |
CAS Registry Number | 101832-88-6 |
IUPAC Name | dimethyl-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]azanium; 2-hydroxy-2-oxoacetate |
Key Structural Features | 5-Benzyloxyindole, N,N-dimethylaminoethyl chain, oxalate salt |
The compound emerged during structure-activity relationship (SAR) investigations of psychedelic tryptamines in the late 20th century. Initial research focused on N,N-dimethyltryptamine (DMT), first synthesized by Manske in 1931 [9] and later identified as a psychoactive component in traditional entheogens like ayahuasca. Szára’s landmark 1956 study demonstrated DMT’s hallucinogenic effects in humans, catalyzing interest in tryptamine pharmacology [5] [9].
Efforts to modulate DMT’s psychedelic properties led to substitutions on the indole ring. The 5-benzyloxy variant was synthesized as part of broader explorations into 5-position modifications. Glennon’s pivotal work on "isoDMT" analogs (transposed N1 and C3 atoms) demonstrated that structural alterations could reduce hallucinogenic potential while retaining receptor affinity, providing a template for novel analogs like 5-benzyloxy-N,N-dimethyltryptamine . Synthetic routes typically employed:
A 2020 study optimized synthesis using potassium hydroxide (KOH) and potassium iodide (KI) in dimethyl sulfoxide (DMSO), achieving yields up to 69% under mild conditions. This method emphasized operational simplicity and avoidance of chromatographic purification .
5-Benzyloxy-N,N-dimethyltryptamine oxalate represents a strategic effort to dissociate psychoactivity from therapeutic potential in tryptamine derivatives. Its design leverages two key principles:
Pharmacologically, it shares DMT’s affinity for serotonin receptors (5-HT₂A, 5-HT₂C, 5-HT₁A) but exhibits distinct properties:
Table 2: Pharmacological Profile Relative to Reference Compounds
Parameter | 5-Benzyloxy-DMT Oxalate | DMT | Ketamine |
---|---|---|---|
Primary Receptor Targets | 5-HT₂A, 5-HT₂C, 5-HT₁A | 5-HT₂A, 5-HT₁A | NMDA, σ1 |
Psychoplastogenic Activity* | +++ | +++ | +++ |
Hallucinogenic Potential** | +/– | +++ | ++ (dissociative) |
Metabolic Stability | Improved vs. DMT | Low (MAO-mediated) | Moderate |
Neurite outgrowth/dendritic complexity; *Predicted from structural analogs* [7] |
Its role in psychedelic chemistry underscores a broader shift toward "non-hallucinogenic psychoplastogens" for treating neuropsychiatric disorders. Research priorities include optimizing its therapeutic window and clarifying contributions of benzyloxy-mediated receptor signaling to neural plasticity [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1